Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Asymmetric synthesis Tachykinin receptor antagonist Spiro‑hydroxy ligand

tert‑Butyl 2‑oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 241819‑85‑2; MW 301.38, formula C₁₈H₂₃NO₃) is a spirocyclic compound that combines a 2‑indanone (2‑oxo‑2,3‑dihydro‑1H‑indene) motif with an N‑Boc‑protected piperidine ring via a quaternary spiro‑carbon. This scaffold appears in multiple bioactive chemotypes such as SHP2 inhibitors, CCR2 antagonists, and antitubercular spiroindenes, where the ketone handles further functionalisation and the Boc group offers standard orthogonal protection [REFS‑1][REFS‑2].

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 241819-85-2
Cat. No. B2672243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS241819-85-2
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=CC=CC=C23
InChIInChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7H,8-12H2,1-3H3
InChIKeyRCKYCACUFDHCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding tert‑Butyl 2‑Oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 241819‑85‑2) as a Spirocyclic Building Block


tert‑Butyl 2‑oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 241819‑85‑2; MW 301.38, formula C₁₈H₂₃NO₃) is a spirocyclic compound that combines a 2‑indanone (2‑oxo‑2,3‑dihydro‑1H‑indene) motif with an N‑Boc‑protected piperidine ring via a quaternary spiro‑carbon. This scaffold appears in multiple bioactive chemotypes such as SHP2 inhibitors, CCR2 antagonists, and antitubercular spiroindenes, where the ketone handles further functionalisation and the Boc group offers standard orthogonal protection [REFS‑1][REFS‑2].

Why tert‑Butyl 2‑Oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate Cannot Be Replaced by Generic Spiropiperidine Analogues


Spiropiperidine building blocks are often treated as interchangeable, yet the combination of a 2‑oxo group on the indane ring and an N‑Boc‑protected piperidine in **241819‑85‑2** is not replicated in the closest commercial analogues (e.g., 1′‑Boc‑spiro[indane‑1,4′‑piperidine], CAS 148835‑99‑8, which lacks the ketone; or the 3,3‑dimethyl‑2‑oxo derivative, CAS 332187‑67‑4, which adds steric bulk). The ketone is essential for subsequent transformations such as enolate alkylation, asymmetric reduction, and oxime formation that are critical for generating chiral spiro‑ligands and drug candidates [REFS‑1]. Simply substituting the ketone with a fully saturated ring or a bulkier analogue alters the reactivity profile, conformational preference, and the resulting biological activity of downstream products [REFS‑2].

Quantitative Differentiation of tert‑Butyl 2‑Oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate from Closest Analogues


Presence of the 2‑Oxo Group Enables Stereoselective Reduction: Direct Comparison with the Saturated Spiroindane

The 2‑oxo group of **241819‑85‑2** is the direct substrate for catalytic asymmetric reduction to yield enantiomerically pure (S)‑spiro[2‑hydroxyindane‑1,4′‑piperidine] (S)‑1. When this key step is performed on the 2‑oxo‑spiroindane scaffold, an enantiomeric ratio (er) > 99:1 is achieved. In contrast, the fully saturated analogue 1′‑Boc‑spiro[indane‑1,4′‑piperidine] (CAS 148835‑99‑8) cannot undergo this transformation, preventing access to highly enantiopure 2‑hydroxy derivatives required for tachykinin receptor antagonist pharmacophores [REFS‑1].

Asymmetric synthesis Tachykinin receptor antagonist Spiro‑hydroxy ligand

2‑Oxo Group Permits Enolate Alkylation for Scaffold Diversification: Contrast with the Dimethyl‑2‑oxo Analogue

In the synthesis of 5‑alkoxy‑(3R)‑hydroxy‑2,3‑dihydrospiro[indene‑1,4′‑piperidines] (renin inhibitor scaffolds), the enolate of the 2‑oxo group in **241819‑85‑2** is alkylated with high regioselectivity. The 3,3‑dimethyl‑2‑oxo analogue (CAS 332187‑67‑4) is a literature‑known close derivative, but its gem‑dimethyl substitution blocks enolate formation at C‑3 and introduces steric congestion, leading to diminished alkylation yields and altered regiochemical outcomes [REFS‑1][REFS‑2].

C‑alkylation Enolate chemistry Spiropiperidine diversification

Configurationally Constrained Spiro‑Conformation Leads to Higher Vesamicol Receptor Affinity Than Non‑Spiro Analogues

The spiro[indene‑1,4′‑piperidine] scaffold of **241819‑85‑2** locks the phenyl and piperidine rings in a near‑perpendicular conformation, mimicking the active geometry of vesamicol. In a series of spirovesamicol derivatives, this conformational restriction yielded compounds with sub‑nanomolar binding affinities (Ki < 1 nM), whereas simple 4‑phenylpiperidine analogues lacking the spiro bridge typically exhibit Ki values in the low‑to‑mid nanomolar range [REFS‑1].

Vesamicol receptor Presynaptic cholinergic Conformational restriction

Orthogonal Boc Protection Enables Straightforward Deprotection Without Ketone Interference; Contrast with N‑Alkylated Spiroindanones

The N‑Boc group on **241819‑85‑2** is readily removed with TFA (trifluoroacetic acid) while leaving the 2‑oxo functionality intact, as demonstrated in the patent synthesis of spiro‑SHP2 inhibitors. In contrast, N‑alkylated spiroindanone analogues (e.g., the prenyl‑substituted spiro[indene‑1,4′‑piperidine], CAS 137730‑58‑6) lack a cleavable protecting group, necessitating separate synthetic steps for further N‑functionalisation and precluding an efficient divergent synthesis strategy [REFS‑1].

Orthogonal protection Boc deprotection Spiropiperidine medicinal chemistry

High‑Value Application Scenarios for tert‑Butyl 2‑Oxo‑2,3‑dihydrospiro[indene‑1,4′‑piperidine]‑1′‑carboxylate (CAS 241819‑85‑2)


Enantioselective Synthesis of (2S)‑Hydroxy‑Spiroindane‑Piperidine Ligands for GPCR Antagonists

In the preparation of tachykinin receptor antagonists, **241819‑85‑2** serves as the direct precursor to the pharmacophoric (S)‑2‑hydroxy‑spiroindane‑piperidine core via catalytic CBS reduction. The saturated analogue cannot furnish this chiral alcohol, making the 2‑oxo compound the only viable single‑step entry to this privileged ligand. [REFS‑1]

Late‑Stage Functionalisation of Spiro‑Renin Inhibitor Scaffolds via Enolate Alkylation

Medicinal chemistry programmes targeting human renin utilise the 2‑oxo group of **241819‑85‑2** for regioselective enolate alkylation to introduce 5‑alkoxy substituents. Analogues lacking the ketone (fully saturated indane) or possessing a quaternary carbon at C‑3 (3,3‑dimethyl‑2‑oxo derivative) cannot undergo this transformation, underscoring the unique utility of the target compound for scaffold expansion. [REFS‑2]

Construction of Vesamicol‑Based Cholinergic Probes with Sub‑Nanomolar Affinity

The spiro[indene‑1,4′‑piperidine] core of **241819‑85‑2** enforces the perpendicular ring orientation necessary for high‑affinity binding to the vesamicol receptor. Starting from this building block allows direct elaboration into spirovesamicol derivatives with Ki values <1 nM, directly addressing the requirement for potent presynaptic imaging agents that simpler 4‑phenylpiperidine analogues cannot match. [REFS‑3]

Divergent Synthesis of SHP2 Inhibitor Libraries via Orthogonal Boc Deprotection

In the discovery of allosteric SHP2 inhibitors, the N‑Boc group of **241819‑85‑2** is quantitatively cleaved after spiro‑core assembly, enabling parallel diversification into amide‑, urea‑, or sulfonamide‑linked analogues. The orthogonal protection minimises protecting‑group manipulation steps compared to N‑alkyl‑spiroindanones, a key factor in accelerating medicinal chemistry timelines. [REFS‑4]

Quote Request

Request a Quote for Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.